2-(3-Chlorophenyl)phenol
CAS No.: 249291-09-6
Cat. No.: VC11687141
Molecular Formula: C12H9ClO
Molecular Weight: 204.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 249291-09-6 |
|---|---|
| Molecular Formula | C12H9ClO |
| Molecular Weight | 204.65 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)phenol |
| Standard InChI | InChI=1S/C12H9ClO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H |
| Standard InChI Key | OIBKYECEAHDLBJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)O |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)O |
Introduction
Synthetic Pathways and Analogous Compounds
The synthesis of 2-(3-chlorophenyl)phenol may involve strategies similar to those used for related biphenolic structures:
Ullmann-Type Coupling
A plausible route involves coupling 2-bromophenol with 3-chlorophenyl boronic acid under palladium catalysis. This method is widely used for biphenyl synthesis and avoids harsh conditions .
Nitration-Reduction Pathways
Inspired by the preparation of 3-chloro-2-aminophenol , a potential method could involve:
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Nitration: Introducing a nitro group at the 2-position of 3-chlorophenol.
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Reduction: Converting the nitro group to an amine, followed by diazotization and coupling.
Table 2: Key Steps in Analogous Syntheses
Physicochemical Properties and Functional Groups
Hydrogen Bonding and Solubility
The phenolic -OH group enables hydrogen bonding, affecting solubility in polar solvents. Chlorine substitution at the 3-position enhances hydrophobicity, influencing partition coefficients (LogP).
Electronic and Spectroscopic Properties
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UV-Vis Absorption: Expected strong absorption in the 250–300 nm range due to conjugated π-systems.
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NMR Signatures: Proton environments include aromatic signals (δ 6.5–7.5 ppm) and the phenolic -OH (δ 5–10 ppm), with splitting patterns dependent on substituent positions .
Applications and Biological Relevance
While direct data on 2-(3-chlorophenyl)phenol is scarce, its analogs suggest potential roles:
Antimicrobial Agents
Chlorinated phenols are known for antimicrobial activity. Structural analogs like 3-chloro-2-aminophenol derivatives exhibit bioactivity, though toxicity profiles require evaluation .
Polymer Additives
Phenolic compounds are used as antioxidants in polymers. The electron-withdrawing chlorine atom may enhance radical scavenging capacity.
| Compound | Hazard Classifications | Source Basis |
|---|---|---|
| 2-Chloro-3-(trifluoromethyl)phenol | Combustible liquid, corrosive | Fisher Scientific SDS |
| 3-Chloro-2-nitrophenol | Oxidizing, toxic | Patent CN103360269B |
Research Gaps and Future Directions
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Synthetic Optimization: Developing scalable routes with high purity.
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Biological Screening: Assessing antimicrobial or antioxidant efficacy.
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Environmental Fate Studies: Evaluating persistence and toxicity in ecosystems.
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